Sulfato de aluminio octadecahidratado

Descripción general

Descripción

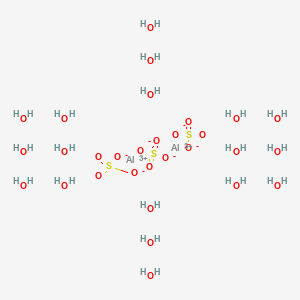

Aluminium sulfate octadecahydrate, with the chemical formula Al₂(SO₄)₃·18H₂O, is a hydrated form of aluminium sulfate. This compound is widely used in various industries due to its unique properties, such as its ability to act as a coagulating agent. It appears as a white crystalline solid and is highly soluble in water .

Aplicaciones Científicas De Investigación

Al2(SO4)3⋅18H2O Al_2(SO_4)3 \cdot 18H_2O Al2(SO4)3⋅18H2O

, es un compuesto versátil con una gran variedad de aplicaciones en la investigación científica y la industria. A continuación, se presenta un análisis exhaustivo de sus aplicaciones únicas en diversos campos:Tratamiento de Agua

El sulfato de aluminio octadecahidratado se utiliza ampliamente en los procesos de tratamiento de agua. Actúa como coagulante, ayudando a eliminar las impurezas al combinarse con otras sustancias para formar partículas más grandes que son más fáciles de filtrar {_svg_1}. Este compuesto es particularmente eficaz en la eliminación de partículas en suspensión y la reducción de la turbidez, lo que lleva a un agua más limpia.

Fabricación de Papel

En la industria papelera, este compuesto sirve como agente de encolado. Ayuda a controlar la porosidad del papel, afectando la forma en que el papel reaccionará con diversas tintas y tintes . Al hacerlo, mejora la calidad del papel y su idoneidad para la impresión y la escritura.

Industria Textil

El this compound se utiliza como mordiente en los procesos de teñido. Fija los tintes a las telas, asegurando que los colores sean vibrantes y duraderos . Esta aplicación es crucial para producir textiles resistentes al color con una calidad constante.

Condicionamiento del Suelo

En la agricultura, se puede utilizar para ajustar los niveles de pH del suelo. Al actuar como agente acidificante, ayuda a crear un entorno propicio para el crecimiento de las plantas, especialmente en suelos que son demasiado alcalinos .

Tratamiento de Aguas Residuales

Similar a su papel en el tratamiento de agua, el this compound se utiliza en el tratamiento de aguas residuales para facilitar la eliminación de contaminantes. Ayuda en los procesos de coagulación y floculación, que son pasos esenciales en el tratamiento de efluentes industriales .

Material de Cátodo en Baterías

La investigación ha explorado el uso del this compound como material de cátodo para baterías secundarias. Sus propiedades químicas pueden contribuir al desarrollo de tecnologías de baterías más eficientes y sostenibles .

Mecanismo De Acción

Target of Action

Aluminum sulfate octadecahydrate, also known as Patent alum, primarily targets impurities in water . It is used as a coagulating agent in the purification of drinking water and wastewater treatment plants . It promotes particle collision by neutralizing charge, causing the microscopic impurities in the water to coagulate or clump together .

Mode of Action

The compound interacts with its targets (impurities in water) through a process known as coagulation . When added to water, it neutralizes the charge of particles, allowing them to stick together into larger clumps, or “flocs,” which can then be easily removed . This interaction results in the clarification of the water .

Biochemical Pathways

It is known that the compound can cause significant changes in protein profiles . For example, in acute and subacute treatments, it has been observed to cause a significant increase in albumin and globulin .

Pharmacokinetics

It is known that the compound is soluble in water , with a solubility of 364 g/L . This high solubility suggests that it could be readily absorbed and distributed in an aquatic environment. The compound decomposes at 90 °C .

Result of Action

The primary result of Aluminum sulfate octadecahydrate’s action is the clarification of water . By causing impurities to coagulate, it allows for their easy removal, resulting in cleaner, safer water . On a molecular level, it can cause changes in protein profiles . On a cellular level, it can cause tissue damage in the kidney of the chick .

Action Environment

The action of Aluminum sulfate octadecahydrate can be influenced by various environmental factors. For instance, the solubility of Aluminum, as with other metals, is highly pH-dependent, increasing when pH decreases . Therefore, soil acidification, linked to climate change, could affect the bioavailability of Aluminum in the aquatic environment, potentially increasing its ecotoxicological effects on semi-closed (Bays, Mediterranean Sea, etc.) or closed (lakes, etc.) aquatic ecosystems . Furthermore, the compound’s effectiveness as a coagulant can be influenced by factors such as water temperature, coagulant concentration, mixing time, and settling time .

Análisis Bioquímico

Biochemical Properties

Aluminium Sulfate Octadecahydrate plays a significant role in biochemical reactions, particularly as a flocculating agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can bind to proteins and enzymes, forming stable complexes that can alter their activity. This interaction is crucial in processes such as water purification, where Aluminium Sulfate Octadecahydrate helps in the aggregation of impurities, making them easier to remove .

Cellular Effects

The effects of Aluminium Sulfate Octadecahydrate on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Aluminium Sulfate Octadecahydrate has been shown to induce oxidative stress in cells, leading to changes in gene expression and metabolic activity. This can result in altered cellular functions and, in some cases, cell death .

Molecular Mechanism

At the molecular level, Aluminium Sulfate Octadecahydrate exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and enzymes, inhibiting or activating their functions. This binding can lead to changes in gene expression, enzyme activity, and overall cellular function. For instance, Aluminium Sulfate Octadecahydrate can inhibit the activity of certain enzymes involved in cellular metabolism, leading to a decrease in metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aluminium Sulfate Octadecahydrate can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Aluminium Sulfate Octadecahydrate can degrade over time, leading to a decrease in its effectiveness. Additionally, long-term exposure to Aluminium Sulfate Octadecahydrate can result in chronic cellular effects, such as persistent oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of Aluminium Sulfate Octadecahydrate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity. For example, high doses of Aluminium Sulfate Octadecahydrate have been associated with adverse effects such as oxidative stress, inflammation, and damage to various organs. These effects highlight the importance of dosage in determining the safety and efficacy of Aluminium Sulfate Octadecahydrate in biochemical applications .

Metabolic Pathways

Aluminium Sulfate Octadecahydrate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For instance, Aluminium Sulfate Octadecahydrate can inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, leading to a decrease in energy production and altered metabolic activity .

Transport and Distribution

Within cells and tissues, Aluminium Sulfate Octadecahydrate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For example, Aluminium Sulfate Octadecahydrate can bind to proteins in the bloodstream, facilitating its transport to different tissues. This distribution is crucial for its biochemical effects and overall function .

Subcellular Localization

The subcellular localization of Aluminium Sulfate Octadecahydrate plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Aluminium Sulfate Octadecahydrate can accumulate in the mitochondria, where it can exert its effects on cellular metabolism and energy production .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Aluminium sulfate octadecahydrate is typically synthesized by reacting aluminium hydroxide (Al(OH)₃) with sulfuric acid (H₂SO₄). The reaction is exothermic and produces aluminium sulfate and water: [ \text{2 Al(OH)}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Al}_2(\text{SO}_4)_3 + 6 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, aluminium sulfate is produced by treating bauxite ore with sulfuric acid. The mixture is heated, and the resulting solution is allowed to crystallize, forming aluminium sulfate octadecahydrate .

Types of Reactions:

-

Hydrolysis: Aluminium sulfate octadecahydrate undergoes hydrolysis in water, forming aluminium hydroxide and sulfuric acid. [ \text{Al}_2(\text{SO}_4)_3 + 6 \text{H}_2\text{O} \rightarrow 2 \text{Al(OH)}_3 + 3 \text{H}_2\text{SO}_4 ]

-

Decomposition: When heated, it decomposes to form aluminium oxide and sulfur trioxide. [ \text{Al}_2(\text{SO}_4)_3 \rightarrow \text{Al}_2\text{O}_3 + 3 \text{SO}_3 ]

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction occurs at room temperature.

Decomposition: High temperatures (above 580°C) are required for decomposition.

Major Products:

Hydrolysis: Aluminium hydroxide and sulfuric acid.

Decomposition: Aluminium oxide and sulfur trioxide.

Chemistry:

Biology:

Astringent: Acts as an astringent in medical applications, helping to reduce bleeding from minor abrasions.

Medicine:

Coagulant: Used in the purification of drinking water and wastewater treatment plants due to its coagulating properties.

Industry:

Paper Industry: Employed as a sizing agent in the paper industry to improve the quality of paper.

Textile Industry: Used as a mordant in dyeing and printing textiles.

Comparación Con Compuestos Similares

Aluminium Potassium Sulfate Dodecahydrate (AlK(SO₄)₂·12H₂O):

Ammonium Aluminium Sulfate Dodecahydrate (NH₄Al(SO₄)₂·12H₂O):

Uniqueness: Aluminium sulfate octadecahydrate is unique due to its high water content, which enhances its solubility and effectiveness as a coagulating agent. Its ability to form large, easily removable flocs makes it particularly valuable in water treatment applications .

Propiedades

IUPAC Name |

dialuminum;trisulfate;octadecahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3H2O4S.18H2O/c;;3*1-5(2,3)4;;;;;;;;;;;;;;;;;;/h;;3*(H2,1,2,3,4);18*1H2/q2*+3;;;;;;;;;;;;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVQGJHFDJVOOB-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2H36O30S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50892432 | |

| Record name | Aluminum sesquisulfate octadecahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] | |

| Record name | Aluminum sulfate octadecahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20199 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7784-31-8 | |

| Record name | Patent alum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum sesquisulfate octadecahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, aluminum salt (3:2), octadecahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINIUM SULFATE OCTADECAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCS9L00G8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1260372.png)

![2-[[4-(2-Phenoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260374.png)

![2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B1260375.png)